molecular formula C14H19N3O6 B8642699 (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid

Cat. No.: B8642699
M. Wt: 325.32 g/mol
InChI Key: YKEQILJFMVLPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is a complex organic compound that features both tert-butoxycarbonyl (Boc) and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl chloroformate as a reagent in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the use of continuous flow systems in microreactors is a promising approach due to its scalability and efficiency. This method minimizes waste and improves the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The Boc group can protect the amine functionality during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butoxycarbonylamino-3-(4-nitrophenyl)aminopropionic acid
  • 2-tert-Butoxycarbonylamino-3-(3-nitrophenyl)aminopropionic acid

Uniqueness

(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to its isomers .

Properties

Molecular Formula

C14H19N3O6

Molecular Weight

325.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid

InChI

InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

YKEQILJFMVLPPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.